Cyclopentyl ((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate
Description
Cyclopentyl ((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate is a structurally complex heterocyclic compound featuring a fused triazolo-pyridine core. Its design incorporates a trifluoromethyl group at the 6-position of the tetrahydro-pyridine ring and a cyclopentyl carbamate moiety attached to the triazole-methyl group.
Propriétés
IUPAC Name |
cyclopentyl N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N4O2/c15-14(16,17)9-5-6-11-19-20-12(21(11)8-9)7-18-13(22)23-10-3-1-2-4-10/h9-10H,1-8H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWMTRXLAJHOBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC(=O)NCC2=NN=C3N2CC(CC3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Structural Comparison with Similar Compounds
Core Heterocyclic Systems
The target compound’s triazolo[4,3-a]pyridine core distinguishes it from analogs with related scaffolds:
- Triazolo[4,3-a]pyrazines (e.g., sitagliptin intermediate in ): Pyrazine rings introduce two nitrogen atoms, increasing polarity and hydrogen-bonding capacity compared to the pyridine-based target compound. This difference may alter target selectivity in enzyme inhibition .
Substituent Analysis
Enzyme Inhibition Potential
- Sitagliptin Analogs (): The triazolo-pyrazine scaffold in sitagliptin derivatives inhibits dipeptidyl peptidase-4 (DPP-4) via interactions with the S2 pocket.
- Triazolo-pyridazines (): These compounds exhibit varied biological activities depending on substituents.
Metabolic and Physicochemical Properties
- Trifluoromethyl vs. Cyano/Nitro Groups: The target’s trifluoromethyl group offers superior metabolic stability compared to the nitro and cyano substituents in ’s imidazo-pyridine derivative, which may undergo reduction or hydrolysis .
- Carbamate vs. Ester Linkages : The cyclopentyl carbamate in the target compound likely enhances plasma stability relative to ester-containing analogs (e.g., ’s pyridinylmethyl esters), which are prone to esterase cleavage .
Analytical Characterization
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
